molecular formula C8H14N2O2S B2836804 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione CAS No. 2088353-66-4

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione

Cat. No.: B2836804
CAS No.: 2088353-66-4
M. Wt: 202.27
InChI Key: DHELMMVHSJHHJZ-UHFFFAOYSA-N
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Description

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[44]non-3-ene-2,2-dione is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of a sulfur atom and an azaspiro ring system, which contribute to its distinctive chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione typically involves a multi-step process. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The final product is purified through recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the spirocyclic structure or the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups to the amino moiety.

Scientific Research Applications

4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-2-thia-1-azaspiro[4.4]non-3-ene-2,2-dioxide
  • 4-Amino-1-methyl-2-thia-1-azaspiro[4.4]non-3-ene

Uniqueness

Compared to similar compounds, 4-Amino-1-methyl-2lambda6-thia-1-azaspiro[4.4]non-3-ene-2,2-dione is unique due to its specific spirocyclic structure and the presence of a sulfur atom in a lambda6 oxidation state. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-2,2-dioxo-2λ6-thia-1-azaspiro[4.4]non-3-en-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2S/c1-10-8(4-2-3-5-8)7(9)6-13(10,11)12/h6H,2-5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHELMMVHSJHHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2(CCCC2)C(=CS1(=O)=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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